molecular formula C10H18FNO2 B13498857 Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13498857
M. Wt: 203.25 g/mol
InChI Key: IINGUTRYWMGDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and electronic properties. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with a fluoromethylating agent. One common method is the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with di-tert-butyl dicarbonate and 3-aminopyrrolidine . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluoromethyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines .

Scientific Research Applications

Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized molecule .

Comparison with Similar Compounds

  • Tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the fluoromethyl group can enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINGUTRYWMGDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.